3-Azetidinomethyl-3'-cyanobenzophenone
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Overview
Description
3-Azetidinomethyl-3’-cyanobenzophenone is a synthetic chemical compound belonging to the class of benzophenone derivatives. It has a complex molecular structure with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinomethyl-3’-cyanobenzophenone typically involves the reaction of 3-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3-Azetidinomethyl-3’-cyanobenzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-3’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Azetidinomethyl-3’-cyanobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Azetidin-1-ylmethyl)benzoyl)benzonitrile
- Benzonitrile, 3-[3-(1-azetidinylmethyl)benzoyl]
Uniqueness
3-Azetidinomethyl-3’-cyanobenzophenone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its azetidine ring and cyanobenzophenone core make it a versatile compound for various applications, distinguishing it from other benzophenone derivatives.
Properties
IUPAC Name |
3-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-14-4-1-6-16(10-14)18(21)17-7-2-5-15(11-17)13-20-8-3-9-20/h1-2,4-7,10-11H,3,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLWIAUQDOVFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643243 |
Source
|
Record name | 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-39-6 |
Source
|
Record name | 3-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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